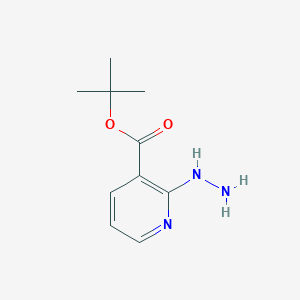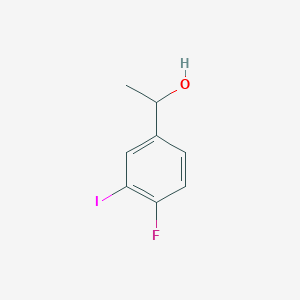
1-(4-Fluor-3-iodphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with an ethan-1-ol group
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol are ALK and ROS1 , two enzymes that play a significant role in the development of cancer .
Mode of Action
The compound interacts with its targets, ALK and ROS1, by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate . The exact nature of these interactions and changes is currently under investigation.
Biochemical Pathways
The biochemical pathways affected by 1-(4-Fluoro-3-iodophenyl)ethan-1-ol are those regulated by ALK and ROS1. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of cancer cells . The downstream effects of this disruption are complex and depend on the specific type of cancer and the individual patient’s genetic makeup.
Pharmacokinetics
As an intermediate of lorlatinib, which is orally administered , it can be inferred that it has good oral bioavailability
Result of Action
The molecular and cellular effects of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol’s action are the inhibition of ALK and ROS1 activity and the disruption of the biochemical pathways they regulate. This leads to the death of cancer cells and the potential shrinkage of tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride (NaBH4) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-(4-Fluoro-3-iodophenyl)ethanone.
Reduction: 1-(4-Fluoro-3-iodophenyl)ethane.
Substitution: 1-(4-Fluoro-3-azidophenyl)ethan-1-ol.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-3-bromophenyl)ethan-1-ol: Contains a bromine atom instead of iodine.
1-(4-Fluoro-3-iodophenyl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.
Uniqueness: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in substitution reactions and form strong interactions with molecular targets .
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVURDMNXKRARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)
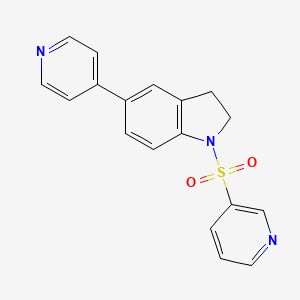
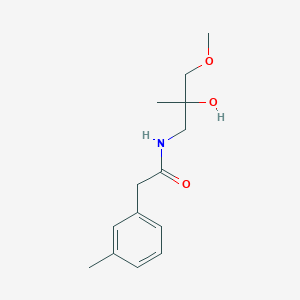
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)
![5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2483069.png)
![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)

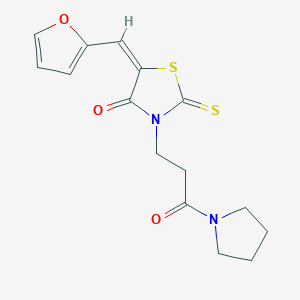
![2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483079.png)
